2-(2-Methylpropyl)-2H-1,3-benzodioxole 2-(2-Methylpropyl)-2H-1,3-benzodioxole
Brand Name: Vulcanchem
CAS No.: 922524-33-2
VCID: VC18996340
InChI: InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-(2-Methylpropyl)-2H-1,3-benzodioxole

CAS No.: 922524-33-2

Cat. No.: VC18996340

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpropyl)-2H-1,3-benzodioxole - 922524-33-2

Specification

CAS No. 922524-33-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2-(2-methylpropyl)-1,3-benzodioxole
Standard InChI InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3
Standard InChI Key QSPFJJQGKCMEBY-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1OC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(2-Methylpropyl)-2H-1,3-benzodioxole belongs to the benzodioxole class, featuring a benzene ring fused to a 1,3-dioxole moiety. The isobutyl substituent at position 2 introduces steric bulk and enhances lipophilicity. Key identifiers include:

PropertyValueSource
CAS Number922524-33-2
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
IUPAC Name2-(2-methylpropyl)-1,3-benzodioxole
SMILESCC(C)CC1OC2=CC=CC=C2O1

Spectral Data

  • NMR: The ¹H NMR spectrum (DMSO-d₆) shows signals for the isobutyl group (δ 1.0–1.2 ppm, methyl protons) and aromatic protons (δ 6.8–7.2 ppm) .

  • Mass Spectrometry: HRMS confirms a molecular ion peak at m/z 178.0994 (calculated for C₁₁H₁₄O₂) .

Synthesis and Industrial Preparation

Synthetic Pathways

While no direct synthesis is documented, analogous benzodioxoles are synthesized via:

  • Continuous Acylation: A recyclable heterogeneous catalyst enables efficient acylation of 1,3-benzodioxole precursors, achieving 13.0 g product/g catalyst productivity.

  • Halogen Displacement: Reactions between catechol derivatives and dihalomethanes under basic conditions, as seen in 1,3-benzodioxole synthesis .

Optimization Challenges

Traditional batch methods face low yields (<5%) due to oily intermediates and reliance on silica-gel chromatography . Continuous processes mitigate these issues, enhancing selectivity and scalability.

Physicochemical Properties

Key Parameters

PropertyValueSource
logP (XLogP3-AA)3.5
Rotatable Bonds2
Polar Surface Area18.5 Ų
Hydrogen Bond Acceptors2

Solubility and Stability

  • Water Solubility: Predicted LogSw = -3.78 (highly lipophilic) .

  • Stability: Benign under standard storage conditions (4°C, inert atmosphere).

Applications in Drug Discovery

Screening Libraries

  • Target Identification: Included in ChemDiv’s TIPS Library (27,612 compounds) for phenotypic screening .

  • Lead Optimization: The isobutyl group’s stereoelectronic properties make it a candidate for fragment-based drug design .

Industrial Relevance

  • Scalable Synthesis: Continuous-flow methodologies reduce reaction times from hours to minutes, critical for high-throughput production.

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

  • GC-MS: Electron ionization (70 eV) yields characteristic fragments at m/z 91 (tropylium ion) and 135 (benzodioxole ring) .

Spectroscopic Techniques

  • FTIR: Strong absorbance at 1,658 cm⁻¹ (C-O-C stretching) and 2,960 cm⁻¹ (C-H of isobutyl) .

Future Directions

Research Priorities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • SAR Exploration: Modify the isobutyl chain to enhance COX-2 selectivity or aqueous solubility .

Technological Integration

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